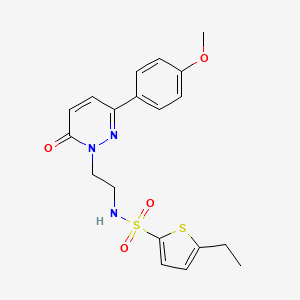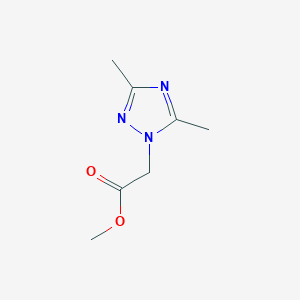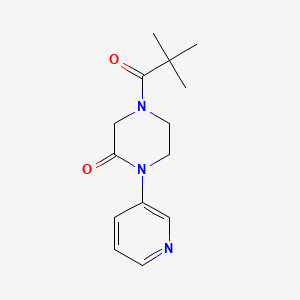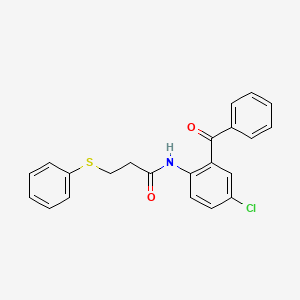![molecular formula C21H21N3O4S B2549224 Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941935-92-8](/img/structure/B2549224.png)
Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzothiazole ring, which is a heterocyclic compound. This ring system is part of many pharmaceuticals and useful synthetic compounds . The compound also contains a methylpiperazine group, which is a common moiety in many pharmaceuticals, indicating potential biological activity .
Molecular Structure Analysis
The benzothiazole ring system in the compound is aromatic and planar, which could contribute to its potential biological activity. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can exist in chair or boat conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole and piperazine rings. The benzothiazole ring is aromatic and hence relatively stable, but it can undergo electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand, binding to metal ions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As a general rule, benzothiazoles are planar, aromatic, and relatively stable. Piperazines are aliphatic and basic .Scientific Research Applications
Synthesis and Characterization : A study by Kohara et al. (2002) synthesized a series of derivatives including 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[5,6]cyclohepta[1,2-b]thiophene, from 2-methylthiophene and phthalic anhydride. This work contributes to the development of novel compounds with potential pharmaceutical applications (Kohara, Tanaka, Kimura, Fujimoto, Yamamoto, & Arita, 2002).
Antibacterial Activity : Palekar, Damle, and Shukla (2009) synthesized novel derivatives from terephthalic dihydrazide, showing potential antibacterial activity. This research highlights the potential use of these compounds in developing new antibacterial agents (Palekar, Damle, & Shukla, 2009).
Glucosidase Inhibition and Antioxidant Activity : Özil, Parlak, and Baltaş (2018) designed and synthesized novel benzimidazole derivatives, including 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole, showing in vitro antioxidant activities and glucosidase inhibitory potential. These findings suggest possible applications in treating oxidative stress-related diseases and diabetes (Özil, Parlak, & Baltaş, 2018).
Molecular Structure Studies : Taşal and Kumalar (2010) conducted ab initio Hartree-Fock and Density Functional Theory investigations on similar molecules, revealing insights into their conformational stability and molecular structure. Such studies are crucial for understanding the properties and potential applications of these compounds (Taşal & Kumalar, 2010).
Drug Discovery Building Blocks : Durcik et al. (2020) describe the synthesis of methyl hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates as new building blocks in drug discovery, highlighting the versatility and potential applications of such compounds in medicinal chemistry (Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, & Tomašič, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-O-methyl 4-O-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-23-9-11-24(12-10-23)21-22-17-8-7-16(13-18(17)29-21)28-20(26)15-5-3-14(4-6-15)19(25)27-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCNZGCOWEHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)


![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)


![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)




